Cas no 2229580-99-6 (tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
- EN300-1886092
- 2229580-99-6
-
- インチ: 1S/C11H18N4O3/c1-10(2,3)18-9(17)12-11(4,7-16)8-6-15(5)14-13-8/h6-7H,1-5H3,(H,12,17)
- InChIKey: FRXRHEMKAPPKQD-UHFFFAOYSA-N
- SMILES: O(C(NC(C=O)(C)C1=CN(C)N=N1)=O)C(C)(C)C
計算された属性
- 精确分子量: 254.13789045g/mol
- 同位素质量: 254.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 86.1Ų
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1886092-5.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 5g |
$5014.0 | 2023-06-01 | ||
Enamine | EN300-1886092-1.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1886092-5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 5g |
$5014.0 | 2023-09-18 | ||
Enamine | EN300-1886092-0.05g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 0.05g |
$1452.0 | 2023-09-18 | ||
Enamine | EN300-1886092-0.5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 0.5g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1886092-1g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 1g |
$1729.0 | 2023-09-18 | ||
Enamine | EN300-1886092-10g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 10g |
$7435.0 | 2023-09-18 | ||
Enamine | EN300-1886092-2.5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 2.5g |
$3389.0 | 2023-09-18 | ||
Enamine | EN300-1886092-10.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1886092-0.25g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate |
2229580-99-6 | 0.25g |
$1591.0 | 2023-09-18 |
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229580-99-6 and Product Name: Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate
The compound with the CAS number 2229580-99-6 and the product name Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl carbamate moiety and a 1-methyl-1H-1,2,3-triazol-4-yl substituent suggests unique chemical properties that make it a valuable candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The 1-methyl-1H-1,2,3-triazol-4-yl group is particularly noteworthy as it is known for its stability and ability to interact with biological targets in a highly specific manner. This feature has made it a popular choice in the design of novel pharmaceutical agents. The tert-butyl N-substituent further enhances the compound's stability and reactivity, making it an attractive scaffold for synthetic modifications.
In the context of drug discovery, the N-substituted carbamate group is frequently employed due to its ability to form hydrogen bonds and its role as a bioisostere for other functional groups. This property allows for the development of molecules with enhanced binding affinity and selectivity. The combination of these features in Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate positions it as a promising candidate for further exploration in therapeutic applications.
Current research in medicinal chemistry is increasingly focused on the development of small molecules that can modulate biological pathways with high precision. The structural features of this compound make it an excellent candidate for such applications. For instance, the triazole ring is known to exhibit significant bioactivity across a range of therapeutic areas, including anti-inflammatory and antimicrobial effects. The presence of the methyl group further fine-tunes its pharmacological profile, potentially enhancing its solubility and bioavailability.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, are often employed to achieve the desired molecular architecture. These methodologies not only enhance efficiency but also allow for greater control over the compound's stereochemistry, which is crucial for its biological activity.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have begun to explore its interactions with various biological targets, providing insights into its mechanism of action. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These preliminary results are encouraging and warrant further investigation into its therapeutic potential.
The field of chemical biology has seen significant advancements in recent years, largely driven by the development of novel compounds like this one. Techniques such as high-throughput screening and structure-based drug design have accelerated the process of identifying promising candidates for further development. The unique structural features of Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate make it an ideal candidate for these approaches.
In conclusion, the compound with CAS number 2229580-99-6 represents a significant contribution to the field of pharmaceutical chemistry. Its complex molecular structure and unique functional groups position it as a valuable tool for drug discovery and medicinal chemistry research. Further studies are warranted to fully elucidate its pharmacological properties and explore its potential therapeutic applications.
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